1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone
Brand Name: Vulcanchem
CAS No.: 2195939-84-3
VCID: VC4580840
InChI: InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3
SMILES: CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3
Molecular Formula: C16H16N2O
Molecular Weight: 252.317

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone

CAS No.: 2195939-84-3

Cat. No.: VC4580840

Molecular Formula: C16H16N2O

Molecular Weight: 252.317

* For research use only. Not for human or veterinary use.

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone - 2195939-84-3

Specification

CAS No. 2195939-84-3
Molecular Formula C16H16N2O
Molecular Weight 252.317
IUPAC Name 1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone
Standard InChI InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3
Standard InChI Key ACCSCCUTNTVFAI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3

Introduction

Related Compounds and Their Activities

  • 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone: This compound features a chlorophenyl group instead of a m-tolyl group and has been studied for its potential as an allosteric modulator for muscarinic acetylcholine receptors, particularly the M4 subtype.

  • 5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-1H-pyrazol-1-yl)acetonitrile: This compound incorporates a pyrazole ring and has been cataloged but lacks detailed biological activity data .

Synthesis and Applications

The synthesis of compounds like 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. Industrial production may incorporate continuous flow chemistry and green solvents to enhance efficiency and sustainability. Potential applications in medicinal chemistry could include therapeutic effects in neurological disorders, given the pharmacological properties of similar compounds.

Data Table: Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanoneNot specifiedNot specifiedPotential M4 muscarinic receptor modulator
5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-1H-pyrazol-1-yl)acetonitrileC19H16N6O3376.4 g/molNo detailed data available

Future Research Directions

  • Synthesis Optimization: Developing efficient and sustainable synthesis methods for 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone.

  • Biological Activity Assessment: Evaluating the compound's interactions with biological targets to determine potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the pyrrolopyridine and m-tolyl components affect biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator